molecular formula C15H13N3 B14683533 1H-1,2,3-Triazole, 4-methyl-1,5-diphenyl- CAS No. 32869-28-6

1H-1,2,3-Triazole, 4-methyl-1,5-diphenyl-

Cat. No.: B14683533
CAS No.: 32869-28-6
M. Wt: 235.28 g/mol
InChI Key: ASWDXJZMUXCHPT-UHFFFAOYSA-N
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Description

1H-1,2,3-Triazole, 4-methyl-1,5-diphenyl- is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by its unique structure, which includes three nitrogen atoms and two carbon atoms in a five-membered ring. The presence of a methyl group at the 4-position and two phenyl groups at the 1 and 5 positions further distinguishes this compound. 1H-1,2,3-Triazoles are known for their stability and versatility, making them valuable in various fields such as medicinal chemistry, materials science, and organic synthesis .

Preparation Methods

The synthesis of 1H-1,2,3-Triazole, 4-methyl-1,5-diphenyl- can be achieved through several methodsThis method allows for the regioselective formation of 1,4-disubstituted 1H-1,2,3-triazoles under mild conditions . The reaction typically involves the use of copper (I) iodide as a catalyst and a solvent such as dichloromethane. Industrial production methods may involve continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst, which provides high yields and good functional group tolerance .

Chemical Reactions Analysis

1H-1,2,3-Triazole, 4-methyl-1,5-diphenyl- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as copper (I) iodide, and mild reaction temperatures. Major products formed from these reactions include substituted triazoles and other heterocyclic compounds .

Scientific Research Applications

1H-1,2,3-Triazole, 4-methyl-1,5-diphenyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-1,2,3-Triazole, 4-methyl-1,5-diphenyl- involves its ability to interact with various molecular targets and pathways. The triazole ring can mimic amide bonds, allowing it to bind to enzymes and receptors in biological systems. This interaction can inhibit the activity of specific enzymes, such as cytochrome P450, leading to therapeutic effects . The compound’s stability and hydrogen bonding ability also contribute to its effectiveness in various applications .

Comparison with Similar Compounds

1H-1,2,3-Triazole, 4-methyl-1,5-diphenyl- can be compared with other similar compounds, such as:

The uniqueness of 1H-1,2,3-Triazole, 4-methyl-1,5-diphenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in targeted applications .

Properties

CAS No.

32869-28-6

Molecular Formula

C15H13N3

Molecular Weight

235.28 g/mol

IUPAC Name

4-methyl-1,5-diphenyltriazole

InChI

InChI=1S/C15H13N3/c1-12-15(13-8-4-2-5-9-13)18(17-16-12)14-10-6-3-7-11-14/h2-11H,1H3

InChI Key

ASWDXJZMUXCHPT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=N1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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